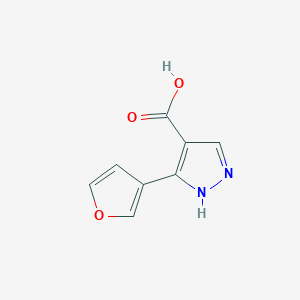

3-(furan-3-yl)-1H-pyrazole-4-carboxylic acid

Descripción general

Descripción

3-(Furan-3-yl)-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring This particular compound features a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen atom) attached to the pyrazole ring at the 3-position, and a carboxylic acid group at the 4-position

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with furan-3-carbaldehyde and hydrazine hydrate.

Reaction Steps:

Condensation Reaction: Furan-3-carbaldehyde is reacted with hydrazine hydrate to form the corresponding hydrazone.

Cyclization: The hydrazone undergoes cyclization in the presence of a suitable acid catalyst to form the pyrazole ring.

Carboxylation: The resulting pyrazole compound is then carboxylated using reagents such as carbon dioxide or formic acid to introduce the carboxylic acid group at the 4-position.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. Purification steps such as recrystallization or column chromatography are employed to obtain the final product.

Types of Reactions:

Oxidation: The furan ring can undergo oxidation reactions to form furan-3-carboxaldehyde or furan-3-carboxylic acid.

Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.

Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) for esterification or ammonia (NH3) for amidation are employed.

Major Products Formed:

Oxidation Products: Furan-3-carboxaldehyde, furan-3-carboxylic acid.

Reduction Products: Pyrazoline derivatives.

Substitution Products: Esters, amides, and other carboxylic acid derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Biological Activity:

Research has indicated that 3-(furan-3-yl)-1H-pyrazole-4-carboxylic acid exhibits notable biological activities, including anti-inflammatory, analgesic, and antipyretic properties. Studies have shown its potential to inhibit certain enzymes and bind to specific receptors, which could be beneficial in drug development for inflammatory diseases.

Case Study: Anti-inflammatory Activity

In a study assessing the anti-inflammatory effects of various pyrazole derivatives, this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. This suggests its potential as a therapeutic agent for conditions like rheumatoid arthritis and other inflammatory disorders.

Table 1: Biological Activities of this compound

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine production | |

| Analgesic | Modulation of pain pathways | |

| Antipyretic | Reduction of fever-inducing mediators |

Agricultural Applications

Fungicidal Properties:

The compound has been explored for its fungicidal properties, particularly in controlling harmful fungi. Its application as a fungicide is based on its ability to disrupt fungal cell membranes and inhibit growth.

Case Study: Fungicidal Efficacy

In trials conducted on crops affected by fungal pathogens, formulations containing this compound showed effective control over common fungal diseases such as powdery mildew and rust. The compound was found to be effective even at low application rates.

Table 2: Efficacy of this compound as a Fungicide

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available furan derivatives. This compound serves as a versatile building block for synthesizing various pyrazole derivatives with enhanced biological properties.

Table 3: Synthetic Pathways for Derivatives

| Starting Material | Reaction Type | Product |

|---|---|---|

| Furan derivative + Hydrazine | Condensation | Pyrazole derivative |

| Pyrazole derivative + Carboxylic acid | Esterification | Carboxylated pyrazole |

Mecanismo De Acción

The mechanism by which 3-(furan-3-yl)-1H-pyrazole-4-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby modulating their activity.

Receptor Binding: It can bind to receptors on cell surfaces, leading to the activation or inhibition of signaling pathways.

Pathways Involved: The compound may influence pathways related to inflammation, pain, and fever, making it a potential candidate for therapeutic applications.

Comparación Con Compuestos Similares

3-(Furan-3-yl)-1H-pyrazole-4-carboxylic acid is compared with other similar compounds to highlight its uniqueness:

Furan-3-carbaldehyde: While both compounds contain the furan ring, the presence of the carboxylic acid group in this compound gives it distinct chemical properties and reactivity.

Pyrazole Derivatives: Other pyrazole derivatives may lack the furan ring or have different substituents, leading to variations in their biological activities and applications.

Carboxylic Acid Derivatives: Compounds with different carboxylic acid derivatives (e.g., esters, amides) exhibit different solubility, stability, and reactivity profiles compared to the parent carboxylic acid.

Actividad Biológica

3-(Furan-3-yl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a pyrazole ring fused with a furan moiety, which contributes to its unique reactivity and biological activity. The carboxylic acid group enhances solubility in polar solvents, making it suitable for various biological applications.

Biological Activities

Research has demonstrated that this compound exhibits several notable biological activities:

- Anti-inflammatory Activity : The compound has been shown to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases. For instance, it has been compared favorably to standard anti-inflammatory drugs like diclofenac, with reported IC50 values indicating significant efficacy in reducing inflammation .

- Anticancer Potential : Preliminary studies indicate that this compound may possess anticancer properties. It has been evaluated against various cancer cell lines, showing cytotoxic effects that warrant further investigation into its mechanisms and efficacy .

- Enzyme Inhibition : The compound interacts with various enzymes, including cytochrome P450 enzymes, which play crucial roles in drug metabolism. Its ability to modulate enzyme activity suggests potential therapeutic applications in oncology and other fields.

The biological effects of this compound are largely attributed to its interactions with specific receptors and enzymes:

- Receptor Binding : The compound may act as a ligand for multiple receptors involved in inflammatory and cancer pathways. This interaction can influence cellular signaling cascades, leading to altered gene expression and cellular responses .

- Oxidative Stress Modulation : By affecting pathways related to oxidative stress, the compound may help mitigate cellular damage associated with various diseases.

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Significant inhibition of TNF-α | |

| Anticancer | Cytotoxicity against multiple lines | |

| Enzyme inhibition | Modulation of cytochrome P450 |

Table 2: IC50 Values of this compound

| Cell Line | IC50 Value (µg/mL) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 193.93 | |

| H460 (Lung Cancer) | 208.58 | |

| HT-29 (Colon Cancer) | 238.14 |

Case Studies

- Anti-inflammatory Study : In a study involving carrageenan-induced paw edema in rats, the compound exhibited comparable anti-inflammatory activity to ibuprofen at certain doses, indicating its potential as a non-steroidal anti-inflammatory drug (NSAID) alternative .

- Anticancer Evaluation : A series of experiments tested the compound against various human cancer cell lines, revealing significant cytotoxicity with lower IC50 values than traditional chemotherapeutics like 5-fluorouracil. This highlights its promise as a novel anticancer agent .

Propiedades

IUPAC Name |

5-(furan-3-yl)-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-8(12)6-3-9-10-7(6)5-1-2-13-4-5/h1-4H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSBOYPZOISKQRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C2=C(C=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.